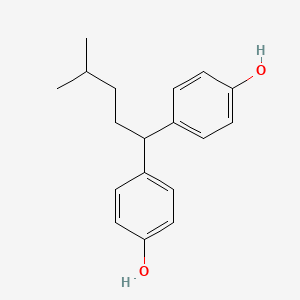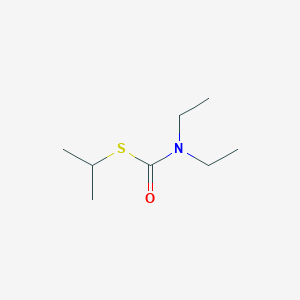
3-(5-Chloropent-1-en-2-yl)-2-methylcyclopentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Chloropent-1-en-2-yl)-2-methylcyclopentan-1-one is an organic compound with the molecular formula C12H19ClO It is a chlorinated derivative of cyclopentanone, featuring a chloropentene side chain and a methyl group attached to the cyclopentanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloropent-1-en-2-yl)-2-methylcyclopentan-1-one typically involves the chlorination of a suitable precursor, followed by cyclization and functional group modifications. One common method involves the reaction of 5-chloropent-1-ene with 2-methylcyclopentanone under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and cyclization processes, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
3-(5-Chloropent-1-en-2-yl)-2-methylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
3-(5-Chloropent-1-en-2-yl)-2-methylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(5-Chloropent-1-en-2-yl)-2-methylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
3-(5-Chloropent-1-en-2-yl)-3-methylcyclohexan-1-one: A structurally similar compound with a cyclohexanone ring instead of a cyclopentanone ring.
2-(5-Chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another related compound with a dioxaborolane ring.
Uniqueness
3-(5-Chloropent-1-en-2-yl)-2-methylcyclopentan-1-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
属性
| 92490-61-4 | |
分子式 |
C11H17ClO |
分子量 |
200.70 g/mol |
IUPAC 名称 |
3-(5-chloropent-1-en-2-yl)-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C11H17ClO/c1-8(4-3-7-12)10-5-6-11(13)9(10)2/h9-10H,1,3-7H2,2H3 |
InChI 键 |
FBMMLYLPIYBOAY-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CCC1=O)C(=C)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]-](/img/no-structure.png)
![2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine](/img/structure/B14354355.png)







